3,3-Dimethylindolin-7-amine
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Overview
Description
3,3-Dimethylindolin-7-amine is an organic compound with the molecular formula C10H13N It is a derivative of indoline, featuring a dimethyl substitution at the 3-position and an amine group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylindolin-7-amine typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 3,3-dimethylindole using boron hydrides under controlled conditions . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides, which can be achieved using various reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylindolin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: It can be reduced to form dihydroindole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
3,3-Dimethylindolin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-7-amine involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindoline: Lacks the amine group at the 7-position.
5-Bromo-3,3-dimethylindoline: Contains a bromine atom at the 5-position.
3,3,5-Trimethylindoline: Has an additional methyl group at the 5-position.
Uniqueness
3,3-Dimethylindolin-7-amine is unique due to the presence of both the dimethyl substitution and the amine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-7-amine |
InChI |
InChI=1S/C10H14N2/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6,11H2,1-2H3 |
InChI Key |
PGIWNWVLSGMLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2N)C |
Origin of Product |
United States |
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